1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea
CAS No.: 1235027-50-5
Cat. No.: VC5459188
Molecular Formula: C15H15F3N2OS
Molecular Weight: 328.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235027-50-5 |
|---|---|
| Molecular Formula | C15H15F3N2OS |
| Molecular Weight | 328.35 |
| IUPAC Name | 3-(2-methylphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
| Standard InChI | InChI=1S/C15H15F3N2OS/c1-11-4-2-3-5-13(11)19-14(21)20(10-15(16,17)18)8-12-6-7-22-9-12/h2-7,9H,8,10H2,1H3,(H,19,21) |
| Standard InChI Key | PHJYREBZBMYWHR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct moieties:
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Thiophen-3-ylmethyl group: A five-membered aromatic ring containing sulfur, contributing to electron-rich characteristics and potential π-π stacking interactions.
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o-Tolyl group: A methyl-substituted benzene ring at the ortho position, enhancing steric bulk and influencing binding interactions with biological targets.
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2,2,2-Trifluoroethyl group: A fluorinated alkyl chain known to improve metabolic stability and membrane permeability in drug-like molecules.
The urea core () serves as a hydrogen-bond donor and acceptor, facilitating interactions with proteins or enzymes.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.35 g/mol |
| CAS Number | 1235027-50-5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 76.5 Ų |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments and carbon frameworks, with characteristic shifts for the thiophene (δ 6.8–7.5 ppm) and trifluoroethyl groups (δ 4.2–4.5 ppm for ).
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Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 328.35, with fragmentation patterns confirming the urea linkage and substituents.
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Infrared Spectroscopy (IR): Stretching vibrations at ~1650 cm (C=O) and ~3350 cm (N-H) validate the urea functional group.
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is synthesized via stepwise functionalization of commercially available precursors. A plausible route involves:
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Alkylation of Thiophen-3-ylmethylamine: Reaction with 2,2,2-trifluoroethyl iodide to form .
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Urea Formation: Condensation with o-tolyl isocyanate under inert conditions, yielding the target compound.
Key Reaction:
Optimization Challenges
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Steric Hindrance: The ortho-methyl group on the phenyl ring may slow urea formation, necessitating elevated temperatures or catalysts.
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Purification: Column chromatography or recrystallization is required to isolate the pure product due to polar byproducts.
Biological Activities and Mechanistic Insights
Putative Targets
While explicit pharmacological data remain limited, structural analogs suggest potential interactions with:
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Kinase Enzymes: The urea moiety may bind to ATP pockets, inhibiting phosphorylation cascades.
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G Protein-Coupled Receptors (GPCRs): Fluorinated groups enhance lipophilicity, promoting membrane penetration and receptor modulation.
Structure-Activity Relationships (SAR)
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Thiophene Ring: Enhances aromatic interactions and solubility via sulfur’s lone pairs.
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Trifluoroethyl Group: Increases metabolic stability by resisting oxidative degradation.
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o-Tolyl Substituent: Steric effects may dictate selectivity for hydrophobic binding pockets.
Future Directions and Challenges
Research Priorities
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Pharmacokinetic Studies: ADMET profiling to assess bioavailability and toxicity.
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Target Identification: High-throughput screening to map biological pathways.
Synthetic Innovations
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Flow Chemistry: Continuous synthesis to improve yield and scalability.
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Asymmetric Catalysis: Enantioselective routes for chiral urea derivatives.
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